molecular formula C12H16N2 B1427099 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine CAS No. 1092794-38-1

3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

货号: B1427099
CAS 编号: 1092794-38-1
分子量: 188.27 g/mol
InChI 键: MCLSTAPOMBGCLF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine (CAS 1092794-38-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery. This compound features a spirocyclic architecture, comprising a tetrahydroisoquinoline moiety fused to a cyclobutane ring via a spiro carbon atom. Its molecular formula is C 12 H 16 N 2 and it has a molecular weight of 188.27 g/mol . The primary documented application of this spirocyclic amine is its use as a key synthetic intermediate in the preparation of amino-heterobicycles that function as Wee1 kinase inhibitors . Wee1 is a crucial kinase involved in cell cycle regulation, and its inhibition is a promising strategy in oncology, particularly for targeting DNA damage repair pathways in cancer cells. The compound belongs to the class of spiro compounds, which are increasingly important in drug development. Spiro structures are characterized by their three-dimensional rigidity and stable conformation. These properties can positively influence the solubility, lipophilicity, and overall metabolic profile of lead molecules, making them valuable scaffolds for optimizing drug-like properties . The integration of the tetrahydroisoquinoline scaffold, which is a recognized "privileged structure" in pharmacology known for diverse biological activities, further enhances the research value of this compound . This product is intended for research and development purposes only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

属性

IUPAC Name

spiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLSTAPOMBGCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Detailed Synthetic Routes and Reaction Conditions

Step Description Reagents/Catalysts Conditions Outcome
1 Preparation of isoquinoline precursor with amine functionality Isoquinoline derivatives, amination reagents Mild heating, inert atmosphere Amino-substituted isoquinoline intermediate
2 Introduction of cyclobutane moiety Cyclobutane precursors (e.g., cyclobutanone derivatives) Lewis acid catalyst (e.g., BF3·OEt2), solvent (e.g., dichloromethane) Formation of spirocyclic intermediate
3 Cyclization to form spiro center Intramolecular nucleophilic substitution or ring-closing reaction Controlled temperature (0–50°C), inert atmosphere Spirocyclic compound formation
4 Purification Chromatography (silica gel, HPLC) Ambient temperature Pure 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

Reaction Mechanisms and Analysis

  • Spirocyclization Mechanism: The cyclization typically proceeds via nucleophilic attack of the amine or related nucleophile on an electrophilic carbon of the cyclobutane precursor, leading to ring closure and formation of the spiro center.
  • Catalyst Role: Lewis acids activate the electrophilic site, increasing its susceptibility to nucleophilic attack and stabilizing transition states.
  • Stereochemical Considerations: The reaction conditions are tuned to favor the formation of the desired stereoisomer, as the spiro center is a stereogenic center.

Research Findings on Preparation

  • Studies indicate that the use of mild Lewis acids such as boron trifluoride etherate under low temperatures improves the yield and purity of the spirocyclic product.
  • Continuous flow synthesis has been reported to reduce reaction times from hours to minutes, while maintaining or improving product quality.
  • Optimization of solvent polarity and reaction concentration plays a critical role in minimizing side reactions such as polymerization or over-oxidation.

Summary Table of Preparation Methods

Preparation Aspect Description Advantages Limitations
Cyclization Reaction Intramolecular nucleophilic substitution of isoquinoline and cyclobutane precursors High regioselectivity; direct spiro center formation Requires precise control of reaction conditions
Catalysts Lewis acids (e.g., BF3·OEt2) Enhances reaction rate and selectivity Sensitive to moisture; requires inert atmosphere
Industrial Scale Continuous flow chemistry and automated synthesis Scalable; reproducible; efficient Initial setup cost; requires specialized equipment
Purification Chromatography (silica gel, preparative HPLC) High purity product Time-consuming; solvent-intensive

化学反应分析

Types of Reactions

3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the amine group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine derivatives with altered functional groups.

科学研究应用

Cancer Therapy

One of the primary applications of 3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine is as an intermediate in the synthesis of amino-heterobicycles that target Wee1 kinase inhibitors. Wee1 is a crucial protein kinase involved in cell cycle regulation. Inhibiting this kinase has shown promise as a therapeutic strategy in cancer treatment, particularly in enhancing the efficacy of DNA-damaging agents by inhibiting cell cycle checkpoints.

Case Study: Wee1 Kinase Inhibitors

Research indicates that compounds derived from this compound can enhance the cytotoxic effects of chemotherapeutic agents by preventing cancer cells from repairing DNA damage. Studies have demonstrated that these inhibitors can sensitize tumor cells to treatments like radiation therapy and certain chemotherapeutics, leading to improved outcomes in preclinical models of cancer .

Synthesis of Bioactive Compounds

The compound serves as a building block for synthesizing more complex molecules with potential biological activities. Its unique structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. Research has focused on its use in creating new antimicrobial agents and other therapeutic compounds .

Interaction Studies

Studies involving this compound have explored its binding affinity to various biological targets. The structural features may facilitate interactions with enzymes and receptors involved in apoptosis and cell cycle regulation. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent .

Synthetic Routes and Production Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the cyclization of suitable precursors under controlled conditions to ensure the formation of the spirocyclic structure. Advanced techniques such as continuous flow chemistry may be employed for industrial production to optimize yield and purity .

作用机制

The mechanism of action of 3’,4’-Dihydro-2’h-spiro[cyclobutane-1,1’-isoquinolin]-6’-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

相似化合物的比较

Core Spirocyclic Framework

The target compound’s spiro[cyclobutane-1,1'-isoquinoline] core distinguishes it from analogs with larger or smaller spiro rings:

  • Cyclohexane-based analogs: Compounds like 3',4'-dihydro-2'H-spiro[cyclohexane-1,1'-isoquinolin]-6'-ol () replace cyclobutane with cyclohexane, increasing ring size and conformational flexibility. This modification alters physicochemical properties, such as solubility and melting points, due to reduced ring strain .
  • Cyclopropane-based analogs: The estrogen receptor ligand in contains a spiro[cyclopropane-1,3'-isoquinoline] system.

Substituent Effects

The 6'-amine group in the target compound contrasts with other substituents in related structures:

  • Halogenated derivatives: 6'-Bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] HCl (CAS: 2250241-91-7) replaces the amine with bromine, likely reducing solubility but improving lipophilicity for CNS-targeting applications .
  • Nitro derivatives: 6'-Nitro-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] (CAS: 2007920-77-4) substitutes the amine with a nitro group, which may shift reactivity toward electrophilic aromatic substitution or redox-based biological interactions .

Key Physicochemical Data

Compound Name Melting Point (°C) 13C NMR Shifts (Key Peaks) Solubility Trends
Target compound (CAS: 1092794-38-1) Not reported Not available Likely polar due to -NH2
6'-Bromo analog (CAS: 2250241-91-7) Not reported δ 146.5 (aromatic C), 26.0 (spiro C) Lower solubility in H2O
6'-Hydroxy analog (CAS: N/A) 283–285 (6n) δ 166.64 (carbonyl), 59.04 (spiro) Moderate in polar solvents

Receptor Targeting

  • Mu-opioid receptor agonists: The structurally related compound (S)-N-(2-((R)-9-(pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)ethyl)-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalen]-4'-amine (17) in exhibits potent G protein bias, suggesting the spiroisoquinoline scaffold’s utility in CNS drug design .

Enzyme Inhibition

  • SHP2 inhibitors : discloses spiro[piperidine-4,5'-pyrrolo[1,2-b]pyrazol]-4'-amine derivatives as SHP2 inhibitors, highlighting the scaffold’s adaptability for oncology targets .

生物活性

3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine is a complex organic compound notable for its unique spirocyclic structure, which consists of a cyclobutane ring fused to an isoquinoline moiety with an amine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C12H16N2
  • Molecular Weight : 188.26 g/mol
  • CAS Number : 1092794-38-1
  • Purity : Typically around 95% to 98% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing pathways that are critical in disease processes.

Anticancer Properties

Several studies have highlighted the anticancer potential of spirocyclic compounds. For example, compounds containing isoquinoline rings have been reported to induce apoptosis in cancer cells and inhibit tumor growth. The exact mechanisms may involve the modulation of apoptotic pathways or interference with cell cycle progression.

Study on Cancer Cell Lines

In vitro studies have demonstrated that certain spirocyclic compounds can selectively target cancer cell lines while sparing normal cells. For example, a related compound showed selective toxicity towards MDA-MB-231 breast cancer cells with an IC50 value of approximately 10 µM . Although direct data on this compound is sparse, its structural similarities suggest it may exhibit comparable effects.

Enzyme Inhibition Studies

Research into enzyme inhibition has shown that compounds similar to this compound can inhibit key enzymes involved in metabolic pathways. For instance, some isoquinoline derivatives have been found to inhibit cholinesterases and other critical enzymes with IC50 values ranging from low micromolar to nanomolar concentrations .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3',4'-Dihydro-2'H-spiro[cyclopentane-1,1’-pyrrolo[1,2-a]pyrazine]SpirocyclicAnticancer
3',4'-Dihydro-2'H-spiro[cyclobutane-1,1’-naphthalen]-3’-oneSpirocyclicAntimicrobial

The unique spirocyclic structure of this compound differentiates it from other similar compounds, potentially leading to distinct biological activities.

常见问题

Q. Table 1: Representative Reaction Conditions

ReactantCatalystYieldKey Product Feature
Phenylethylamine derivative + CyclobutanoneWT-△29TfNCS lysate69%Spiro[cyclobutane-isoquinoline] core

Advanced: How do steric and electronic effects of the cyclobutane ring influence the compound’s reactivity in downstream functionalization?

Methodological Answer:
The cyclobutane ring introduces angular strain (≈110° bond angles vs. 120° in cyclohexane), which:

  • Enhances Electrophilicity : The spiro carbon becomes more susceptible to nucleophilic attack, enabling regioselective C-6' amination .
  • Limits Conformational Flexibility : This restricts access to certain transition states, as observed in failed alkylation attempts at C-3' due to steric hindrance from the cyclobutane .
  • Validation : Computational models (DFT) and X-ray crystallography (e.g., dihedral angles of 89.44° between fused rings) confirm steric constraints .

Basic: What spectroscopic techniques are critical for confirming the spirocyclic structure and amine positioning?

Methodological Answer:

  • 1H/13C NMR :
    • Spiro Junction : A singlet at δ 2.24–2.12 ppm (cyclobutane CH₂) and absence of splitting confirm restricted rotation .
    • Amine Confirmation : A broad peak at δ 6.57 ppm (5'-H) correlates with NH₂ substitution at C-6' via NOESY .
  • Mass Spectrometry : ESI-MS ([MH]+ = 220) matches the molecular formula (C₁₂H₁₄N₂) .

Q. Table 2: Key NMR Assignments

Proton Positionδ (ppm)MultiplicityAssignment
3'-H₂3.42Triplet (J = 6.4 Hz)Cyclobutane-adjacent CH₂
5'-H6.57SingletAromatic proton near NH₂
8'-H7.03SingletIsolated aromatic proton

Advanced: How can discrepancies in reported reaction yields for spiro-isoquinoline derivatives be systematically addressed?

Methodological Answer:
Yield variations often stem from:

  • Catalyst Purity : Impurities in NCS lysate reduce enantiomeric excess (e.g., from 95% to 70% ee with non-optimized batches) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency vs. toluene (yield drops by 15–20%) .
  • Troubleshooting Protocol :
    • Validate catalyst activity via control reactions with known substrates.
    • Optimize solvent-to-reactant ratio (1:10 v/w recommended) .
    • Monitor reaction progress by TLC (Rf = 0.3 in EtOAc/hexane 1:2) to quench at completion.

Basic: What safety protocols are recommended for handling spirocyclic amines during synthesis?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles (amine sensitivity noted in analogues ).
  • Ventilation : Use fume hoods due to potential release of volatile amines (detectable at ≥1 ppm) .
  • Spill Management : Neutralize with 10% acetic acid before disposal .

Advanced: What strategies enable enantioselective synthesis of spiro[cyclobutane-isoquinoline] derivatives?

Methodological Answer:

  • Chiral Catalysts : Use (R)-BINOL-derived phosphoric acids to achieve >90% ee in Pictet-Spengler reactions (analogue studies ).
  • Dynamic Kinetic Resolution : Employ NCS enzymes to invert stereochemistry at the spiro center, as demonstrated in cyclohexane-based systems (69% yield, 95% ee) .
  • Validation : Chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) confirms enantiopurity .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing :
    • pH 2–3 (Simulated Gastric Fluid) : 20% degradation after 24 h at 37°C.
    • pH 7.4 (Blood) : Stable for >72 h .
  • Thermal Analysis : DSC shows decomposition onset at 215°C (TGA data) .

Advanced: What computational tools predict the compound’s bioactivity against neurological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predicts high affinity (ΔG = −9.2 kcal/mol) for σ-1 receptors due to the spiro core’s rigid geometry .
  • MD Simulations (GROMACS) : Reveal stable binding poses in lipid bilayers, correlating with blood-brain barrier permeability (logP = 2.1) .

Basic: How are impurities or by-products characterized during scale-up synthesis?

Methodological Answer:

  • HPLC-MS : Identifies dimeric by-products (m/z 440) from amine coupling .
  • Purification : Gradient flash chromatography (SiO₂, 5→20% MeOH/DCM) removes ≤0.5% impurities .

Advanced: What mechanistic insights explain failed cyclobutane ring expansion attempts?

Methodological Answer:
Cyclobutane’s high ring strain (≈26 kcal/mol) prevents expansion to cyclopentane via [1,2]-shift. DFT calculations show a 35 kcal/mol barrier, making rearrangement non-viable under standard conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine
Reactant of Route 2
3',4'-Dihydro-2'h-spiro[cyclobutane-1,1'-isoquinolin]-6'-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。